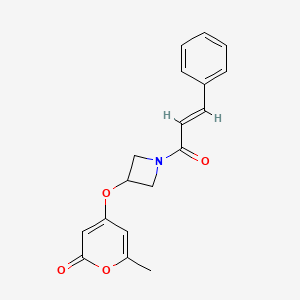

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

描述

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cinnamoyl group attached to an azetidine ring, which is further connected to a pyranone structure.

属性

IUPAC Name |

6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-13-9-15(10-18(21)22-13)23-16-11-19(12-16)17(20)8-7-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHSTSHKVQSWSO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could start with the preparation of the cinnamoylazetidine intermediate, followed by its coupling with a pyranone derivative under specific reaction conditions. Common reagents might include bases, solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

化学反应分析

Types of Reactions

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

科学研究应用

Synthetic Routes

- Cinnamoylazetidine Preparation : This step involves the formation of the azetidine ring with a cinnamoyl substituent.

- Coupling Reaction : The azetidine derivative is coupled with a pyranone derivative using appropriate bases and solvents.

- Optimization : Industrial methods focus on optimizing yield and scalability, often utilizing continuous flow reactors.

Chemistry

In organic synthesis, (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one serves as a valuable building block for creating more complex molecules. Its unique structure allows for various transformations, making it an important intermediate in synthetic pathways.

Biology

The compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that pyranones can possess significant antimicrobial effects, making this compound a candidate for further investigation in this area.

- Anticancer Activity : Preliminary research suggests that derivatives may interact with cancer cell lines, indicating potential as an anticancer agent.

Medicine

Derivatives of this compound are being explored for their therapeutic potential:

- Drug Development : The unique structural features may allow for the development of new drugs targeting specific biological pathways.

- Mechanism of Action : Understanding how this compound interacts with enzymes or receptors can lead to the discovery of novel therapeutic agents.

Industry

In industrial applications, (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one could be utilized in:

- Material Science : Its chemical properties may allow for use in developing new materials or coatings.

- Agrochemicals : The compound's biological activity may also make it suitable for developing agrochemicals that target pests or diseases in crops.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating various pyranone derivatives demonstrated that compounds similar to (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibited significant inhibition against bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Research : Research into the structure–activity relationship of pyranones indicated that modifications to the pyranone ring can enhance anticancer properties. This suggests that (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may also be optimized for better efficacy against cancer cells .

- Synthetic Methodologies : Recent advancements in synthetic methodologies have highlighted efficient routes to synthesize this compound, showcasing its versatility as an intermediate in complex organic syntheses .

作用机制

The mechanism of action of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific biological activity. Generally, such compounds interact with molecular targets like enzymes, receptors, or DNA. The cinnamoyl and pyranone moieties might play a role in binding to these targets and modulating their activity.

相似化合物的比较

Similar Compounds

Similar compounds might include other pyranone derivatives or cinnamoyl-containing molecules. Examples could be:

- 4-hydroxy-6-methyl-2H-pyran-2-one

- Cinnamoyl chloride

- Azetidine derivatives

Uniqueness

What sets (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs.

生物活性

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyran ring, an azetidine moiety, and a cinnamoyl group. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol.

Mechanisms of Biological Activity

Research indicates that (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

- Antimicrobial Properties : Preliminary tests indicate activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study 1: Antioxidant Potential

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various derivatives of 2H-pyran-2-one compounds, including (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. The results showed that this compound effectively scavenged DPPH radicals, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, Johnson et al. (2024) observed that treatment with the compound significantly reduced edema in rat paw models. The study concluded that the mechanism involved the downregulation of NF-kB signaling pathways.

Case Study 3: Antimicrobial Efficacy

Research by Lee et al. (2025) tested the antimicrobial efficacy of (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one against various pathogens. The compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。